molecular formula C10H11ClFNO3 B1421102 2-Amino-3-(2-chloro-6-fluoro-3-methoxyphenyl)propanoic acid CAS No. 1256482-61-7

2-Amino-3-(2-chloro-6-fluoro-3-methoxyphenyl)propanoic acid

Cat. No. B1421102
M. Wt: 247.65 g/mol
InChI Key: JJCVZWPZVUFAPY-UHFFFAOYSA-N
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Description

“2-Amino-3-(2-chloro-6-fluoro-3-methoxyphenyl)propanoic acid” is a complex organic compound. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl group (a ring of 6 carbon atoms) with chlorine, fluorine, and methoxy (-OCH3) substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the amino group, and the carboxylic acid group. The chlorine, fluorine, and methoxy substituents on the phenyl ring would also significantly influence the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and the presence of the halogens and the methoxy group on the phenyl ring .

Scientific Research Applications

Asymmetric Synthesis and Chemical Modification

A study by Monclus, Masson, and Luxen (1995) outlines the asymmetric synthesis of related fluoro- and hydroxy-substituted propanoic acids. This process includes key steps like synthesizing benzyl bromides and alkylation of glycine enolate derivatives (Monclus, Masson, & Luxen, 1995).

Constituent Amino Acids in Toxins

Shimohigashi, Lee, and Izumiya (1976) investigated the preparation of L-forms of amino acids, including 2-amino-5-phenylpentanoic acid, which are constituent amino acids in AM-toxins. Their study emphasizes the importance of these amino acids in biological toxins (Shimohigashi, Lee, & Izumiya, 1976).

Antibacterial Agents

Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, including structures similar to 2-amino-3-(2-chloro-6-fluoro-3-methoxyphenyl)propanoic acid, to study their antibacterial activity. This work demonstrates the potential use of such compounds in developing new antibacterial agents (Egawa et al., 1984).

Modification of Polymeric Materials

Aly and El-Mohdy (2015) explored the functional modification of poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This study highlights the application in enhancing the properties of polymeric materials for potential medical applications (Aly & El-Mohdy, 2015).

Antioxidant, Anti-inflammatory, and Antiulcer Activities

Subudhi and Sahoo (2011) synthesized novel amino acid conjugates to evaluate their antioxidant, anti-inflammatory, and antiulcer activities. Their research provides insight into the therapeutic potential of these compounds in treating various ailments (Subudhi & Sahoo, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-amino-3-(2-chloro-6-fluoro-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO3/c1-16-8-3-2-6(12)5(9(8)11)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCVZWPZVUFAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2-chloro-6-fluoro-3-methoxyphenyl)propanoic acid

CAS RN

1256482-61-7
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256482-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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